molecular formula C9H8N2O B11036284 N-(Pyridin-3-YL)but-2-ynamide

N-(Pyridin-3-YL)but-2-ynamide

Cat. No.: B11036284
M. Wt: 160.17 g/mol
InChI Key: XRPCCJHRUDKNGV-UHFFFAOYSA-N
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Description

N-(Pyridin-3-YL)but-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-YL)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-amine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-YL)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridin-3-ylbutanamide.

Scientific Research Applications

N-(Pyridin-3-YL)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-YL)but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-YL)but-2-ynamide: Similar structure but with the pyridine ring attached at the 2-position.

    N-(Pyridin-4-YL)but-2-ynamide: Similar structure but with the pyridine ring attached at the 4-position.

    N-(Pyridin-3-YL)but-2-ynylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

N-(Pyridin-3-YL)but-2-ynamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-pyridin-3-ylbut-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h3,5-7H,1H3,(H,11,12)

InChI Key

XRPCCJHRUDKNGV-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CN=CC=C1

Origin of Product

United States

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